An In-depth Technical Guide to N-ethynyl-N,4-dimethylbenzenesulfonamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-ethynyl-N,4-dimethylbenzenesulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethynyl-N,4-dimethylbenzenesulfonamide, a member of the ynamide class of compounds, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique electronic properties, stemming from the nitrogen atom directly attached to the alkyne, render it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of N-ethynyl-N,4-dimethylbenzenesulfonamide, detailing its synthesis, physicochemical properties, reactivity, and diverse applications, with a particular focus on its utility in drug discovery and development.
Chemical Identity and Properties
N-ethynyl-N,4-dimethylbenzenesulfonamide is a stable, solid compound at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1005500-75-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₁NO₂S | [1][2][5] |
| Molecular Weight | 209.26 g/mol | [2][3][4] |
| IUPAC Name | N-ethynyl-N,4-dimethylbenzenesulfonamide | [3][4] |
| Synonyms | MYTsA, N-Methylynetoluenesulfonamide | [4][6] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 75-79 °C | [6] |
| Purity | Typically >98% (HPLC) | |
| Storage | Inert atmosphere, room temperature | [1] |
Synthesis: A Detailed Experimental Protocol
The synthesis of N-ethynyl-N,4-dimethylbenzenesulfonamide is typically achieved through a two-step process involving the initial formation of a silyl-protected ynamide followed by a desilylation reaction. The following protocol is adapted from established literature procedures.
Part 1: Synthesis of N,4-dimethyl-N-((triisopropylsilyl)ethynyl)benzenesulfonamide
This initial step involves the coupling of N,4-dimethylbenzenesulfonamide with a silyl-protected bromoalkyne. The triisopropylsilyl (TIPS) group is a bulky protecting group that prevents unwanted side reactions of the terminal alkyne.
Experimental Protocol:
-
To a solution of N,4-dimethylbenzenesulfonamide (1.5 equivalents) and K₂CO₃ (4.5 equivalents) in anhydrous toluene, add (bromoethynyl)triisopropylsilane (2.25 equivalents).
-
The reaction mixture is placed under a nitrogen atmosphere and heated to 70-80 °C for 12 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through Celite™.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel flash column chromatography to yield the desired silyl-protected ynamide.
Causality of Experimental Choices:
-
Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the bromoalkyne and the desired product.
-
K₂CO₃: Potassium carbonate acts as a base to deprotonate the sulfonamide, forming the corresponding anion which then acts as a nucleophile.
-
Nitrogen Atmosphere: An inert atmosphere prevents potential oxidation or other side reactions involving atmospheric oxygen and moisture.
-
Heating: The reaction requires thermal energy to proceed at a reasonable rate.
-
Celite™ Filtration: This step removes insoluble inorganic salts from the reaction mixture.
Part 2: Synthesis of N-ethynyl-N,4-dimethylbenzenesulfonamide
The final step involves the removal of the TIPS protecting group to yield the target compound. This is achieved using a fluoride source, typically tetrabutylammonium fluoride (TBAF).
Experimental Protocol:
-
To a solution of N,4-dimethyl-N-((triisopropylsilyl)ethynyl)benzenesulfonamide (1 equivalent) in tetrahydrofuran (THF) at 0 °C, add a 1.0 M solution of n-tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.
-
The crude material is purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane) to afford N-ethynyl-N,4-dimethylbenzenesulfonamide as a yellow solid.
Causality of Experimental Choices:
-
TBAF: Tetrabutylammonium fluoride is a highly effective reagent for the cleavage of silicon-oxygen and silicon-carbon bonds. The fluoride ion has a high affinity for silicon, leading to the selective removal of the silyl protecting group.[2][7][8]
-
THF: THF is a suitable solvent for this reaction as it dissolves both the silyl-protected ynamide and the TBAF reagent.
-
0 °C to Room Temperature: The reaction is initiated at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete deprotection.
-
Aqueous Quench and Extraction: These standard workup procedures are used to remove the TBAF salts and isolate the desired organic product.
Chemical Reactivity and Mechanistic Insights
The reactivity of N-ethynyl-N,4-dimethylbenzenesulfonamide is dominated by the unique electronic nature of the ynamide functionality. The nitrogen atom donates electron density into the alkyne, making the β-carbon nucleophilic and the α-carbon electrophilic. This polarization allows for a wide range of chemical transformations.
Amide Bond Formation
A key application of N-ethynyl-N,4-dimethylbenzenesulfonamide is as a coupling reagent for the formation of amide bonds, a fundamental transformation in peptide synthesis and drug discovery.[9] The reaction proceeds through a two-step, one-pot process under mild conditions.[10]
Mechanism of Ynamide-Mediated Amide Bond Formation:
-
Hydrocarboxylation: The carboxylic acid adds across the ynamide triple bond to form a key intermediate, a geminal vinylic acyloxy sulfonamide. This step is typically fast and irreversible.[1][11]
-
Aminolysis: The amine then attacks the acyl group of the intermediate. This nucleophilic acyl substitution is often catalyzed by the carboxylic acid itself, which can act as a bifunctional catalyst, activating both the amine and the leaving group.[1][11] This process is highly efficient and proceeds with minimal racemization of chiral carboxylic acids.[10][12]
Caption: Ynamide-mediated amide bond formation workflow.
Cyclization and Cycloaddition Reactions
The unique reactivity of ynamides makes them excellent substrates for various cyclization and cycloaddition reactions, enabling the synthesis of a wide array of heterocyclic compounds.[13][14][15] These reactions often proceed with high regio- and stereoselectivity.
Applications in Research and Drug Development
The versatile reactivity of N-ethynyl-N,4-dimethylbenzenesulfonamide has led to its application in several areas of chemical research and development.
-
Peptide Synthesis: As a racemization-free coupling reagent, it is particularly valuable in the synthesis of peptides and peptidomimetics, which are important classes of therapeutic agents.[9][12]
-
Heterocyclic Synthesis: Its ability to participate in various cyclization reactions makes it a key building block for the synthesis of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.[3][16]
-
Natural Product Synthesis: The unique transformations enabled by ynamides have been applied to the total synthesis of complex natural products.[13]
-
Materials Science: The rigid, linear structure of the ethynyl group can be incorporated into polymers and other materials to impart specific electronic or physical properties.
Safety and Handling
N-ethynyl-N,4-dimethylbenzenesulfonamide should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements: H302, H315, H319, H335[1]
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
N-ethynyl-N,4-dimethylbenzenesulfonamide is a valuable and versatile reagent in modern organic chemistry. Its straightforward synthesis, unique reactivity, and broad range of applications, particularly in the construction of amide bonds and heterocyclic systems, make it an indispensable tool for researchers and scientists in both academic and industrial settings. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of ynamides, and specifically N-ethynyl-N,4-dimethylbenzenesulfonamide, in drug discovery and materials science is poised to expand further.
References
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- A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing)
- Mastering Desilylation: The Power of Tetrabutylammonium Fluoride Trihydr
- A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines - RSC Publishing
- The Chemistry of Ynamide and Its Applic
- Application of Ynamides in the Synthesis of 2-Amidoindoles - ACS Public
- Ynamide Coupling Reagents: Origin and Advances | Accounts of Chemical Research
- The Chemistry of Ynamide and Its Application in Organic Synthesis | Bentham Science
- Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry
- Transition-Metal-Free One-Step Synthesis of Ynamides - Organic Chemistry Portal
- Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applic
- Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis - University of Birmingham
- Deprotection of Silyl Ethers - Gelest Technical Library
- N-ethynyl-N,4-dimethylbenzenesulfonamide | C10H11NO2S | CID 51357211 - PubChem
- N-Ethynyl-N,4-dimethylbenzenesulfonamide | 1005500-75-3 - Sigma-Aldrich
- 1005500-75-3 | N-Ethynyl-N,4-dimethylbenzenesulfonamide - ChemScene
- Amide synthesis by acyl
- N-ethynyl-N,4-dimethyl-benzenesulfonamide - Advanced ChemBlocks
- Ynamide Coupling Reagents: Origin and Advances - PMC
- N-Ethynyl-N,4-dimethylbenzenesulfonamide 1005500-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC)
- Benzenesulfonamide, N-ethynyl-N,4-dimethyl- - ChemBK
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